(3S)-3-hydroxyoctanoic acid

Description

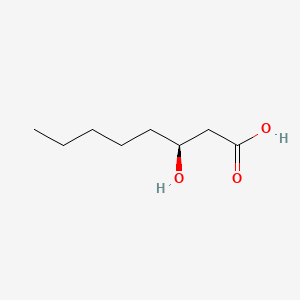

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463642 | |

| Record name | (3S)-3-hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33796-86-0 | |

| Record name | 3-Hydroxyoctanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJR5TU7HW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereoselective Chemical Synthesis and Enantiomeric Purity Analysis of 3s 3 Hydroxyoctanoic Acid

Strategies for Asymmetric Synthesis of (3S)-3-Hydroxyoctanoic Acid

The generation of the single (S)-enantiomer of 3-hydroxyoctanoic acid requires sophisticated asymmetric synthesis strategies. These methods are designed to selectively produce one of the two enantiomers, avoiding the formation of a racemic mixture. Key approaches include chemoenzymatic methods, the use of chiral auxiliaries, and enantioselective catalysis.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a chemical synthesis route. For this compound, these strategies often involve either the kinetic resolution of a racemate or the asymmetric reduction of a prochiral ketone.

Enzymatic Kinetic Resolution: This technique involves the use of an enzyme, typically a lipase (B570770), to selectively react with one enantiomer in a racemic mixture of 3-hydroxyoctanoic acid or its ester derivative. For instance, lipases such as Candida antarctica lipase B (CALB) can preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its separation. Research on the resolution of similar long-chain 3-hydroxyesters has demonstrated the feasibility of this approach, although achieving high enantiomeric excess (ee) can be challenging. In one study involving the enzymatic resolution of racemic 3-hydroxyoctanoic acid methyl ester, an enantiomeric excess of 78% for the (S)-enantiomer was achieved at 49% conversion .

Asymmetric Bioreduction: A highly effective method involves the asymmetric reduction of a prochiral β-keto ester, such as ethyl 3-oxooctanoate. Microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes can reduce the ketone to the corresponding hydroxyl group with high stereoselectivity. The reduction of ethyl 3-oxohexanoate (B1246410) by yeast has been shown to produce the (3S)-hydroxy ester with 80% enantiomeric excess, illustrating a viable pathway for the octanoic acid analogue chimia.ch. Recombinant E. coli expressing specific reductases can also be employed to achieve very high yields and enantioselectivity mdpi.com.

Hydrolysis of Biopolymers: An alternative chemoenzymatic route begins with polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by bacteria like Pseudomonas putida. These bacteria naturally synthesize the polymer from (R)-3-hydroxyalkanoic acid monomers. While this typically yields the (R)-enantiomer upon hydrolysis, genetic engineering of the bacterial pathways or screening for specific enzymes could potentially provide access to the (S)-enantiomer researchgate.net.

This classical strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product.

A common application of this principle is in asymmetric aldol (B89426) reactions. For the synthesis of β-hydroxy acids, an acetate-derived enolate bound to a chiral auxiliary can be reacted with an aldehyde (hexanal in this case). The steric and electronic properties of the auxiliary block one face of the enolate, forcing the aldehyde to approach from the opposite face, thereby controlling the stereochemistry of the newly formed hydroxyl group. While specific examples for this compound are tailored within broader synthetic campaigns, the use of oxazolidinone auxiliaries (Evans auxiliaries) or pyrrolidinone-based auxiliaries represents a robust and well-documented strategy for achieving this transformation ox.ac.uk. Another approach involves using (-)-menthone (B42992) as a chiral template to direct the synthesis of 3-hydroxy carboxylic acids ethz.ch.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically pure product. This is often considered a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries.

Asymmetric Allylation: The Keck asymmetric allylation provides a direct route to the homoallylic alcohol precursor of this compound. In this reaction, hexanal (B45976) is treated with allyltributylstannane (B1265786) in the presence of a chiral catalyst formed in situ from Ti(Oi-Pr)₄ and (R)- or (S)-BINOL. The choice of the BINOL enantiomer dictates the stereochemistry of the resulting alcohol. Subsequent oxidative cleavage of the alkene yields the target acid rsc.org.

Organocatalysis: A powerful modern approach involves the use of small organic molecules as catalysts. For instance, a general methodology for synthesizing 3-hydroxy fatty acids uses MacMillan's imidazolidinone organocatalyst. This catalyst facilitates the enantioselective α-chlorination of a long-chain aldehyde, which is then converted to a terminal epoxide with high enantiomeric purity. Subsequent ring-opening of this chiral epoxide and oxidation leads to the final this compound nih.govresearchgate.net.

Sharpless Asymmetric Reactions: The Sharpless asymmetric dihydroxylation or epoxidation of a suitable unsaturated ester precursor, such as ethyl oct-2-enoate, can establish the chiral center. For example, asymmetric dihydroxylation would introduce two hydroxyl groups with predictable stereochemistry, which could then be chemically manipulated to yield the target molecule researchgate.netresearchgate.net.

Chiral Auxiliary-Mediated Synthesis

Advanced Methodologies for Enantiomeric Excess Determination of this compound

Confirming the success of an asymmetric synthesis requires precise analytical methods to quantify the enantiomeric excess (ee), which is the measure of purity of one enantiomer over the other wikipedia.org. Chiral chromatography and specific spectroscopic techniques are the primary tools for this analysis.

Chiral chromatography physically separates the enantiomers, allowing for their individual quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and derivatization of the analyte.

Chiral Gas Chromatography (GC): For GC analysis, the carboxylic acid must first be derivatized to a more volatile form, typically a methyl or ethyl ester. This derivative is then injected onto a GC column containing a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative. The two enantiomeric esters interact differently with the CSP, leading to different retention times. By comparing the peak areas of the (S) and (R) enantiomers, the enantiomeric excess can be calculated. This method has been successfully used to confirm the enantiopurity of microbially produced 3-hydroxyalkanoic acids, often showing enantiomeric excesses greater than 99% researchgate.netethz.ch.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers another powerful solution, particularly for non-volatile compounds, and can sometimes be used without derivatization. An innovative method utilizes zwitterionic chiral ion-exchanger (ZWIX) columns. For 3-hydroxydecanoic acid, a related compound, enantiomers were successfully resolved on a ZWIX(+) column using a mobile phase of acetonitrile, methanol, and acetic acid at a controlled temperature of 10 °C. This method established a clear elution order, with the (R)-enantiomer eluting before the (S)-enantiomer, providing an unambiguous determination of the stereochemistry and purity chromatographyonline.com.

Table 1: Example Conditions for Chiral HPLC Analysis of 3-Hydroxyalkanoic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Zwitterionic Chiral Ion-Exchanger (ZWIX(+)) | chromatographyonline.com |

| Mobile Phase | Acetonitrile/Methanol/Acetic Acid (95/5/0.025; v/v/v) | chromatographyonline.com |

| Column Temperature | 10 °C | chromatographyonline.com |

| Elution Order | (R)-enantiomer followed by (S)-enantiomer | chromatographyonline.com |

While chromatography separates enantiomers, spectroscopic methods can determine the absolute configuration and enantiomeric excess of a chiral sample, often through the formation of diastereomers which have distinct spectroscopic properties.

Mosher's Method: A definitive technique for determining absolute configuration via Nuclear Magnetic Resonance (NMR) is the modified Mosher's method. The chiral alcohol of 3-hydroxyoctanoic acid is esterified with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction creates a mixture of two diastereomeric esters. In the ¹H NMR spectrum of these diastereomers, the protons near the newly formed chiral ester center will exhibit different chemical shifts. By systematically analyzing the differences in these shifts (Δδ = δS - δR) for the esters formed from both (R)- and (S)-MTPA, the absolute configuration of the original alcohol can be unequivocally assigned scilit.com. This method is a cornerstone in the structural elucidation of new chiral natural products containing this moiety scilit.com.

Chiral NMR Shift Reagents: Another NMR-based approach involves adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the sample. This reagent forms a complex with the enantiomers, and the induced shifts in the NMR spectrum are different for the (R) and (S) enantiomers, allowing for their signals to be resolved and quantified.

Chiral Chromatography (GC, HPLC) Applications

Derivatization Chemistry for Enhanced Synthetic Access and Analytical Resolution in Research

Chemical derivatization plays a pivotal role in both the stereoselective synthesis and the enantiomeric purity analysis of this compound. By temporarily modifying the carboxylic acid or hydroxyl functional groups, researchers can overcome challenges related to reactivity, selectivity, and analytical separation. This section explores the key derivatization strategies employed to improve synthetic routes and enable accurate determination of enantiomeric excess.

Derivatization for Synthetic Access

In many synthetic pathways targeting this compound, the initial racemic or prochiral substrate is an ester derivative rather than the free acid. This strategy is employed for several reasons, including improved solubility in organic solvents, protection of the acidic proton, and enhanced reactivity in subsequent steps, particularly in enzyme-catalyzed reactions.

One of the most common approaches is enzymatic kinetic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture. Research has shown that the methyl ester of 3-hydroxyoctanoic acid is a viable substrate for such resolutions. For instance, using various enzymes and acylating agents to resolve long-chain 3-hydroxyesters, the (S)-3-hydroxyoctanoic acid methyl ester was obtained with an enantiomeric excess (ee) of 78% at a 49% conversion rate. In another systematic study, the kinetic resolution of a homologous series of 3-hydroxy fatty acid esters (from C8 to C16) was investigated using Candida antarctica lipase B (CALB) and vinyl acetate. researchgate.net This work demonstrated that while the esters showed common resolution behavior, the octanoic ester was distinct, and an enantiomeric ratio (E) of 27 was calculated from the product's enantiomeric excess. researchgate.net

These examples highlight a crucial role for derivatization: the conversion of the target acid to its corresponding ester form is often a prerequisite for achieving stereoselectivity through biocatalysis. The resulting enantiomerically enriched ester can then be hydrolyzed back to the free acid, this compound, in a final deprotection step.

Derivatization for Analytical Resolution

Determining the enantiomeric purity of this compound is critical for validating the success of a stereoselective synthesis. While direct analysis on a chiral stationary phase is possible, derivatization is frequently employed to improve chromatographic separation, enhance detector response, and increase the volatility of the analyte for gas chromatography (GC).

Esterification for Gas Chromatography (GC): A common method for the chiral analysis of 3-hydroxyalkanoic acids is their conversion into more volatile methyl esters. ethz.chresearchgate.net The resulting methyl ester enantiomers can then be resolved on a chiral GC column. For example, the analysis of purified (R)-3-hydroxyoctanoic acid involved its conversion to the methyl ester, which was then analyzed by chiral GC, allowing for clear separation from the (S)-enantiomer and confirmation of its enantiomeric purity. ethz.ch

Silylation for GC-MS: To further enhance volatility and prevent thermal degradation during GC analysis, the hydroxyl group can be derivatized. Trimethylsilyl (B98337) (TMS) ethers are commonly prepared using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). This derivatization of both the carboxyl and hydroxyl groups minimizes the formation of artifacts and improves peak shape and resolution during GC-MS analysis.

Diastereomer Formation for Liquid Chromatography (LC): An alternative to chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. A novel method utilizes (S)- or (R)-1-phenylethylamine methyl ester (PGME) and (S)- or (R)-1-phenylethylamine methylamide (PAME) as CDAs for the stereochemical analysis of hydroxy fatty acids. acs.org When applied to a racemic mixture of 3-hydroxydecanoic acid, a longer-chain analogue, the derivatization enabled clear separation of the resulting diastereomers by LC-MS with a retention time difference of 0.6 minutes, which was not achievable with the underivatized acid. acs.org This approach is powerful as it operates under neutral conditions and can be applied directly to crude extracts. acs.org

The table below summarizes various derivatization techniques used for the analytical resolution of 3-hydroxyoctanoic acid and related compounds.

| Analyte Form | Derivatizing Agent / Method | Analytical Technique | Purpose & Key Findings | Reference(s) |

| 3-Hydroxyoctanoic acid | Methanol/Acid | Chiral Gas Chromatography (GC) | Forms volatile methyl esters for chiral separation. | ethz.chresearchgate.net |

| 3-Hydroxyalkanoic acids | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or MSTFA | Gas Chromatography-Mass Spectrometry (GC-MS) | Forms TMS derivatives to increase volatility and thermal stability, preventing degradation. | |

| 3-Hydroxyalkanoic acids | 3,5-Dimethylphenylisocyanate | High-Performance Liquid Chromatography (HPLC) | Pre-column derivatization for resolution on a polysaccharide-based chiral stationary phase. | researchgate.net |

| 3-Hydroxyalkanoic acids | PGME / PAME with EDC·HCl | Liquid Chromatography-Mass Spectrometry (LC-MS) | Forms diastereomers, allowing separation on a standard (non-chiral) column. | acs.org |

Biosynthetic Pathways and Enzymology of 3s 3 Hydroxyoctanoic Acid in Biological Systems

Precursor Metabolism and Metabolic Flux in (3S)-3-Hydroxyoctanoic Acid Biosynthesis

The generation of this compound is not an isolated process but is deeply integrated with the cell's primary metabolic networks. The availability of precursors and the metabolic flux through connected pathways are critical determinants of its production rate. Two primary routes supply the necessary building blocks: the de novo fatty acid synthesis (FAS) pathway and the β-oxidation cycle, which can operate in reverse.

The de novo fatty acid synthesis (FAS) pathway, responsible for building fatty acids from acetyl-CoA, is a key source of intermediates for this compound synthesis, particularly in bacteria like Pseudomonas putida. wiley.comwikipedia.org In this pathway, acyl-ACP (acyl carrier protein) molecules are elongated in a cyclical process.

A crucial enzyme, (R)-3-hydroxyacyl-ACP-CoA transacylase (PhaG), acts as a bridge between the FAS pathway and PHA synthesis. wiley.com This enzyme channels (R)-3-hydroxyacyl-ACP intermediates away from the main FAS cycle and converts them into (R)-3-hydroxyacyl-CoA thioesters. wiley.comaocs.org These thioesters, including (R)-3-hydroxyoctanoyl-CoA, are the direct substrates for PHA synthase (PhaC), which polymerizes them into PHA. aocs.org This connection allows for the synthesis of medium-chain-length PHAs (mcl-PHAs), which are composed of C6 to C14 3-hydroxy fatty acid monomers, from non-fatty acid carbon sources like carbohydrates. mdpi.comwiley.com The expression of the PhaG enzyme is often upregulated under nutrient-limiting conditions, such as nitrogen starvation, which enhances the metabolic flux from central metabolism towards PHA accumulation. wiley.com

Table 1: Key Enzymes Linking Fatty Acid Synthesis to this compound Formation

| Enzyme Name | Gene | Function | Organism Example |

|---|---|---|---|

| (R)-3-hydroxyacyl-ACP-CoA transacylase | phaG | Converts (R)-3-hydroxyacyl-ACP intermediates from fatty acid synthesis into (R)-3-hydroxyacyl-CoA substrates for PHA synthase. wiley.comaocs.org | Pseudomonas putida |

The β-oxidation cycle is the primary catabolic pathway for breaking down fatty acids. nih.gov However, each enzymatic step in this four-step cycle is reversible, allowing for a biosynthetic pathway known as the reverse β-oxidation (rBOX) pathway. nih.govmdpi.com This pathway offers a carbon- and energy-efficient route to elongate acyl-CoA molecules using acetyl-CoA, making it a powerful tool in metabolic engineering for the production of chemicals like 3-hydroxyoctanoic acid. nih.govnih.gov

The rBOX cycle operates as follows:

Condensation: A 3-ketoacyl-CoA thiolase catalyzes the condensation of an acyl-CoA starter molecule with acetyl-CoA to form a 3-ketoacyl-CoA that is two carbons longer. nih.gov

Reduction: A 3-hydroxyacyl-CoA dehydrogenase reduces the 3-keto group to a hydroxyl group, forming a 3-hydroxyacyl-CoA. mdpi.com

Dehydration: An enoyl-CoA hydratase removes a water molecule to create a double bond, yielding a trans-2-enoyl-CoA. nih.gov

Reduction: An enoyl-CoA reductase reduces the double bond to complete the elongation cycle, producing an acyl-CoA that is two carbons longer than the starting molecule. nih.gov

Metabolically engineered Escherichia coli has been shown to produce C4-C8 3-hydroxycarboxylic acids from glucose by utilizing an inverted β-oxidation pathway. mdpi.com

Furthermore, intermediates from the standard β-oxidation of fatty acids can be shunted into PHA biosynthesis. For example, in Pseudomonas species, the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can convert enoyl-CoA intermediates into (R)-3-hydroxyacyl-CoA. aocs.org Additionally, the (S)-3-hydroxyacyl-CoA generated during standard β-oxidation can be converted by an epimerase and a specific (R)-ketoacyl-CoA reductase (FabG) into the (R)-enantiomer required by PHA synthase. wiley.com

Fatty Acid Synthase Involvement and Elongation Mechanisms

Identification and Characterization of Key Biosynthetic Enzymes

The synthesis of this compound is catalyzed by specific enzymes that either introduce the hydroxyl group directly or, more commonly, generate it through the reduction of a keto group precursor. These enzymes belong to well-known families, including hydroxylases, reductases, and dehydratases.

Direct hydroxylation of a fatty acid chain is primarily catalyzed by cytochrome P450 (CYP) monooxygenases. researchgate.net In plants, these enzymes are abundant and are categorized based on their site of action, such as ω-hydroxylases (acting on the terminal carbon) and in-chain hydroxylases. researchgate.net While direct β-hydroxylation (at the C3 position) by these enzymes to produce 3-hydroxyoctanoic acid is not a commonly reported primary pathway, the potential exists. Research has focused on engineering CYP enzymes for fatty acid hydroxylation. For instance, the activity of CYP153A from Marinobacter aquaeolei has been improved through mutagenesis to enhance its ability to hydroxylate octanoic acid, demonstrating that these enzyme families can be tailored for specific substrate and product profiles. acs.org

Reductases and dehydratases are central to the formation of this compound via the FAS and β-oxidation pathways.

Reductases: The key step in forming the hydroxyl group is the reduction of a 3-ketoacyl-CoA intermediate. This reaction is catalyzed by 3-ketoacyl-CoA reductases. nih.gov In the context of PHA biosynthesis in P. putida, a specific (R)-ketoacyl-CoA reductase, FabG, plays a vital role by converting 3-ketoacyl-CoA derived from the β-oxidation pathway into (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthase. wiley.com In E. coli, the bifunctional enzyme FadB and the multifunctional enzyme FadJ possess 3-hydroxyacyl-CoA dehydrogenase activity, which functions reversibly. mdpi.comresearchgate.net

Dehydratases: These enzymes, also known as enoyl-CoA hydratases or crotonases, catalyze the reversible hydration and dehydration of acyl-CoA intermediates. nih.govgoogle.com In the biosynthetic direction (rBOX), a 3-hydroxyacyl-CoA dehydratase removes water from 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. nih.gov Conversely, in the catabolic direction or when channeling intermediates into PHA synthesis, an enzyme like (R)-specific enoyl-CoA hydratase (PhaJ) can hydrate (B1144303) an enoyl-CoA from the β-oxidation pathway to form (R)-3-hydroxyacyl-CoA. aocs.org The fatty acid synthesis pathway in E. coli features two distinct dehydratases, FabA and FabZ, which process hydroxyacyl-ACP substrates. researchgate.net

Table 2: Key Reductase and Dehydratase Enzymes in this compound Biosynthesis

| Enzyme | Class | Function in Biosynthesis | Organism Example |

|---|---|---|---|

| FabG | Reductase | Reduces 3-ketoacyl-CoA to (R)-3-hydroxyacyl-CoA. wiley.com | Pseudomonas putida |

| FadB/FadJ | Reductase (Dehydrogenase) | Reversibly catalyzes the interconversion of 3-ketoacyl-CoA and 3-hydroxyacyl-CoA. mdpi.comresearchgate.net | Escherichia coli |

| PhaJ | Dehydratase (Hydratase) | Hydrates enoyl-CoA from β-oxidation to form (R)-3-hydroxyacyl-CoA. aocs.org | Pseudomonas putida |

| HACD/Phs1 | Dehydratase | Dehydrates 3-hydroxyacyl-CoA to trans-2-enoyl-CoA in the fatty acid elongation cycle. nih.gov | Mammals/Yeast |

Structural studies provide critical insights into the mechanisms of enzymes that bind to and process 3-hydroxyoctanoic acid or its precursors. A notable example is the crystal structure of Methylketone Synthase 1 (MKS1) from the wild tomato Solanum habrochaites, which was solved in a complex with the inhibitor 3-hydroxyoctanoate. rcsb.org

MKS1 is an atypical member of the α/β-hydrolase superfamily involved in producing methylketones, which are important for plant defense. rcsb.org The structural analysis revealed a hydrophobic tunnel leading to the active site, creating an environment well-suited for binding the acyl chain of the fatty acid substrate. rcsb.org This structure provides a molecular snapshot of how an enzyme accommodates 3-hydroxyoctanoic acid, revealing key interactions within the binding pocket that determine substrate specificity. The structure was determined by X-ray diffraction to a resolution of 2.20 Å, offering a detailed view of the enzyme-ligand complex. rcsb.org

Table 3: Structural Data for Methylketone Synthase 1 with 3-Hydroxyoctanoate

| Parameter | Value |

|---|---|

| PDB ID | 3STV rcsb.org |

| Enzyme | Methylketone Synthase 1 (MKS1) |

| Ligand | 3-hydroxyoctanoate (3HO) |

| Source Organism | Solanum habrochaites (Tomato) |

| Method | X-Ray Diffraction |

| Resolution | 2.20 Å |

| Key Structural Feature | Hydrophobic tunnel in the active site for acyl chain binding. rcsb.org |

Reductase and Dehydratase Activities in this compound Formation

Genetic Regulation and Transcriptional Control of Biosynthetic Gene Clusters for this compound

The biosynthesis of this compound is intricately linked to the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), where it serves as a primary monomeric unit. In bacteria, particularly in fluorescent pseudomonads like Pseudomonas putida, the genes responsible for this synthesis are organized into biosynthetic gene clusters (BGCs), most notably the pha gene cluster. The regulation of this cluster is a complex process, controlled at both the transcriptional and post-transcriptional levels to ensure that the synthesis of storage polymers like poly(3-hydroxyoctanoate) (PHO) is tightly coordinated with the cell's metabolic state.

The accumulation of PHAs, and by extension this compound monomers, is typically triggered by an imbalance in nutrient availability, such as a limitation of nitrogen, phosphorus, or oxygen in the presence of excess carbon. nih.gov This condition signals the cell to divert carbon flux from growth-related pathways towards the synthesis of these carbon and energy storage compounds.

In Pseudomonas putida, the core pha gene cluster contains several key genes. The phaC1 and phaC2 genes encode two distinct PHA synthases, the enzymes that polymerize (R)-3-hydroxyacyl-CoA monomers into the PHA chain. ethz.chmdpi.com These synthases are of primary importance as their substrate specificity often dictates the monomer composition of the resulting polymer. Situated between the two synthase genes is the phaZ gene, which encodes an intracellular PHA depolymerase responsible for the mobilization of the stored polymer. ethz.chmdpi.com The cluster also includes phaD, phaI, and phaF genes, which encode a transcriptional regulator and two phasin (B1169946) proteins, respectively. ethz.ch Phasins are structural proteins that coat the surface of PHA granules, playing roles in their formation, stability, and regulation. ethz.ch

Transcriptional control of the pha operon is multifaceted. The expression of pha genes in P. fluorescens is subject to strict transcriptional control, with high levels of mRNA detected only when medium-chain-length fatty acids or their corresponding polyesters are provided as substrates. asm.org While specific promoter elements, such as the -24/-12 and -35/-10 sequences, have been identified in the pha operon of P. putida GPo1, their precise mode of operation is still under investigation. ethz.ch

Beyond the core cluster, global regulatory systems exert significant post-transcriptional control. The GacS/GacA two-component system, a global regulator of secondary metabolism and stress response in pseudomonads, has been shown to influence PHA accumulation. mdpi.com Furthermore, the carbon catabolite repression (Crc) global regulator, along with associated small RNAs (sRNAs) and the RNA-binding protein Hfq, plays a crucial role in modulating PHA synthesis post-transcriptionally, ensuring that the expression of biosynthetic genes is appropriately timed with the availability of preferred carbon sources. mdpi.com The fatty acyl-CoA synthetase gene, fadD, is also critical; its deletion in P. putida CA-3 prevents PHA accumulation from long-chain fatty acids, highlighting its essential role in activating fatty acids for entry into the β-oxidation pathway, which generates the necessary 3-hydroxyacyl-CoA precursors. nih.gov

Table 1: Key Genes in the pha Biosynthetic Gene Cluster of Pseudomonas putida

| Gene | Function | Reference |

|---|---|---|

| phaC1 / phaC2 | Polyhydroxyalkanoate (PHA) Synthase: Polymerizes (R)-3-hydroxyacyl-CoA monomers. | ethz.chmdpi.com |

| phaZ | Intracellular PHA Depolymerase: Hydrolyzes PHA polymers. | ethz.chmdpi.com |

| phaD | Transcriptional Regulator. | ethz.ch |

| phaF / phaI | Phasins: Structural proteins associated with PHA granules. | ethz.ch |

| fadD | Fatty Acyl-CoA Synthetase: Activates fatty acids to their CoA esters for β-oxidation. | nih.gov |

Heterologous Expression Systems for Recombinant this compound Production in Research

The biotechnological production of this compound, either as a free acid or as a monomer within a polymer, has been achieved in various non-native host organisms through metabolic engineering. These heterologous expression systems leverage well-characterized hosts like Escherichia coli, the yeast Saccharomyces cerevisiae, and even the plant Arabidopsis thaliana to create customized production platforms.

Escherichia coli has been a workhorse for recombinant production. A common strategy involves establishing a pathway that channels intermediates from the host's native fatty acid biosynthesis or β-oxidation pathways toward the desired product. The key enzyme is often the (R)-specific 3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene from Pseudomonas species. oup.comoup.com When expressed in E. coli, PhaG converts 3-hydroxyacyl-ACPs, intermediates of fatty acid synthesis, into their corresponding 3-hydroxyacyl-CoA thioesters. oup.comoup.comnih.gov These can then be polymerized by a co-expressed PHA synthase (phaC1) or hydrolyzed to the free acid by a thioesterase (tesB). nih.govoup.com To increase the precursor pool, genes for fatty acid transport (fadL) and activation (fadD) can be overexpressed when external fatty acids are used as a feedstock. oup.com In one study, co-expression of phaG with β-ketothiolase (phbA) and acetoacetyl-CoA reductase (phbB) in E. coli DH5α successfully established a pathway for the production of medium-chain-length 3-hydroxyalkanoic acids, including 3-hydroxyoctanoic acid. oup.comoup.comresearchgate.net

The yeast Saccharomyces cerevisiae offers an alternative eukaryotic chassis for production. Researchers have successfully targeted the PHA synthase (phaC1) from Pseudomonas aeruginosa to the yeast peroxisome. nih.gov This strategy effectively intercepts the (R)-3-hydroxyacyl-CoA intermediates generated during the peroxisomal β-oxidation of fatty acids. When recombinant yeast was grown on oleic acid, it produced a PHA polymer composed of various even-chain-length monomers, including 3-hydroxyoctanoic acid. nih.gov This demonstrates the feasibility of harnessing the yeast β-oxidation cycle for producing these valuable hydroxy fatty acids.

Photosynthetic organisms like the model plant Arabidopsis thaliana have also been engineered for PHA production. By expressing a modified phaC1 gene from P. aeruginosa under the control of the strong constitutive Cauliflower Mosaic Virus (CaMV) 35S promoter, scientists were able to produce mcl-PHA in plant tissues. pnas.org Analysis of the plant-derived polymer revealed that this compound and its unsaturated counterpart, 3-hydroxyoctenoic acid, were major constituents, accounting for 41% of the total monomers. pnas.org This work illustrates that the plant fatty acid β-oxidation pathway can generate a wide array of (R)-3-hydroxyacyl-CoA intermediates suitable for a heterologously expressed PHA synthase.

Table 2: Examples of Heterologous Systems for this compound Production

| Host Organism | Expressed Genes (Source) | Targeted Pathway | Product | Reference |

|---|---|---|---|---|

| Escherichia coli | phaG (Pseudomonas putida) | Fatty Acid Biosynthesis | 3-Hydroxyoctanoic acid / 3-Hydroxydecanoic acid | oup.comoup.com |

| Escherichia coli | phaZ (P. stutzeri), fadL (P. putida), fadD (E. coli) | Fatty Acid β-Oxidation | 3-Hydroxyhexanoic acid / 3-Hydroxyoctanoic acid | oup.com |

| Saccharomyces cerevisiae | phaC1 (Pseudomonas aeruginosa) | Peroxisomal Fatty Acid β-Oxidation | Polymer containing 3-hydroxyoctanoic acid | nih.gov |

| Arabidopsis thaliana | phaC1 (Pseudomonas aeruginosa) | Fatty Acid β-Oxidation | Polymer containing 3-hydroxyoctanoic acid | pnas.org |

Molecular Mechanisms of 3s 3 Hydroxyoctanoic Acid in Microbial Intercellular Communication

The Role of (3S)-3-Hydroxyoctanoic Acid as a Component of Acyl-Homoserine Lactone (AHL) Quorum Sensing Systems

This compound is a fundamental building block for a specific class of signaling molecules known as acyl-homoserine lactones (AHLs). These molecules are central to quorum sensing in many Gram-negative bacteria. mbl.or.krpnas.orgnih.gov The core structure of an AHL consists of a homoserine lactone ring attached to an acyl side chain. The length and modification of this acyl chain, which can be derived from this compound, determine the specificity of the signal. nih.gov

Specificity of (3S)-3-Hydroxyoctanoyl-Homoserine Lactone (3O-C8-HSL) in Bacterial Signaling

The AHL derived from this compound is N-(3-hydroxyoctanoyl)-L-homoserine lactone, often abbreviated as 3-OH-C8-HSL. caymanchem.comresearchgate.netcaymanchem.com This molecule acts as a specific signaling molecule, or autoinducer, in various bacterial species. caymanchem.com The specificity of 3-OH-C8-HSL lies in its ability to be recognized by a cognate receptor protein, typically a member of the LuxR family of transcriptional regulators. mbl.or.krsci-hub.se This recognition is highly specific, akin to a lock and key mechanism, ensuring that a bacterium responds primarily to the signals produced by its own species or closely related ones.

For instance, in the plant pathogen Agrobacterium tumefaciens, the quorum sensing system relies on a different but structurally related molecule, N-(3-oxo-octanoyl)-L-homoserine lactone (3-oxo-C8-HSL). researchgate.netasm.org While both molecules have an eight-carbon acyl chain, the modification at the third carbon (hydroxyl vs. oxo group) is critical for receptor recognition. Some LuxR-type receptors exhibit promiscuity and can be activated by non-cognate AHLs, including those with different acyl chain lengths or modifications. cam.ac.ukoup.com However, the efficiency of activation is generally highest with the cognate ligand. oup.com

The production of specific AHLs can vary even among different isolates of the same bacterial species, contributing to the complexity and fine-tuning of quorum sensing-regulated behaviors. oup.com

Enzymology of AHL Synthase (LuxI-type) Activity and Substrate Preferences

The synthesis of AHLs, including 3-OH-C8-HSL, is catalyzed by enzymes known as AHL synthases, which are typically members of the LuxI protein family. mbl.or.krnih.govnih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain. nih.govgenome.jp

The specificity of the AHL synthase determines which AHL molecule is produced. This specificity is dictated by the enzyme's binding pocket, which accommodates a particular length and type of acyl-ACP substrate. nih.govmdpi.com For the synthesis of 3-OH-C8-HSL, the LuxI-type synthase would exhibit a preference for an 8-carbon, 3-hydroxylated acyl-ACP. The diversity of LuxI homologs across different bacterial species accounts for the wide array of AHL signals observed in nature. nih.govnih.gov

It's important to note that some bacteria possess multiple LuxI/LuxR systems, allowing them to produce and respond to several different AHL signals, thereby integrating multiple environmental and population cues. nih.govsci-hub.se

Receptor Protein Interactions and Signal Transduction Pathways Mediated by this compound Derivatives

The perception of AHL signals, such as those derived from this compound, is mediated by intracellular receptor proteins, most commonly belonging to the LuxR family of transcriptional regulators. mbl.or.krwiley.com The binding of the AHL to its cognate receptor initiates a cascade of events that ultimately leads to changes in gene expression.

Ligand Binding Dynamics with LuxR-type Receptors

The interaction between an AHL molecule and its LuxR-type receptor is a highly specific and dynamic process. The AHL ligand binds to a specific pocket within the N-terminal domain of the LuxR protein. This binding is often reversible, allowing the cell to respond to changes in the extracellular concentration of the autoinducer. nih.gov

The binding affinity between the ligand and the receptor is a critical factor in the sensitivity of the quorum-sensing system. For example, the cognate ligand for the TraR receptor in Agrobacterium tumefaciens is 3-oxo-C8-HSL, and it binds with high affinity. nih.gov While other AHLs might bind, they often do so with lower affinity, resulting in weaker activation of the receptor. asm.org In some cases, non-cognate AHLs can even act as antagonists, competing with the cognate ligand for binding to the receptor and thereby inhibiting quorum sensing. oup.com

| Receptor | Cognate Ligand | Non-Cognate Ligand | Relative Binding Affinity/Activity | Organism |

|---|---|---|---|---|

| TraR | 3-oxo-C8-HSL | 3-oxo-C6-HSL | Agonistic, but requires higher concentrations | Agrobacterium tumefaciens |

| TraR | 3-oxo-C8-HSL | C6-HSL | Poorly effective | Agrobacterium tumefaciens |

| LuxR | 3-oxo-C6-HSL | C8-HSL | Weaker activator | Vibrio fischeri |

| CarREcc | 3-oxo-C6-HSL | 3O-C8-HSL | Higher activation than cognate signal | Erwinia carotovora |

Conformational Changes and Dimerization of Receptor Proteins Upon Ligand Binding

The binding of the AHL ligand to the LuxR-type receptor induces a significant conformational change in the protein. oup.comscielo.br This change is crucial for the activation of the receptor. In its unbound state, the LuxR protein is often unstable and susceptible to proteolytic degradation. Ligand binding stabilizes the protein, protecting it from degradation and promoting its proper folding. oup.com

A key consequence of this conformational change is the dimerization or multimerization of the receptor proteins. wiley.comnih.gov The ligand-bound monomers associate to form homodimers, which is the active form of the transcription factor. nih.gov In the case of TraR, the binding of 3-oxo-C8-HSL is essential for dimerization. nih.gov This dimerization is a critical step in the signal transduction pathway, as the dimer is the entity that recognizes and binds to specific DNA sequences.

Downstream Transcriptional Activation and Gene Expression Profiling

The ligand-bound and dimerized LuxR-type receptor is now capable of binding to specific DNA sequences known as "lux boxes" or "tra boxes" located in the promoter regions of target genes. nih.govscielo.br This binding event typically recruits RNA polymerase to the promoter, thereby activating the transcription of the downstream genes. wiley.com

The set of genes regulated by a particular quorum-sensing system is known as the quorum regulon. Transcriptome analysis, which profiles the entire set of expressed genes in a cell, has been instrumental in identifying the genes controlled by AHL-mediated quorum sensing. researchgate.netsci-hub.se These studies have revealed that quorum sensing governs a wide range of physiological processes, including biofilm formation, virulence factor production, and secondary metabolite synthesis. sci-hub.seasm.orgnih.gov

Modulation of Bacterial Physiology and Community Structures by this compound Signaling

This compound, a medium-chain length hydroxylated fatty acid, plays a significant role in mediating microbial interactions and shaping community behaviors. As a signaling molecule, it influences a variety of physiological processes crucial for bacterial survival, adaptation, and pathogenesis. This section explores the regulatory effects of this compound on biofilm formation, bacterial motility, and its involvement in the complex communication networks of quorum sensing.

Regulatory Effects on Biofilm Matrix Production and Architecture

Biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix, primarily composed of polysaccharides, proteins, and extracellular DNA, provides structural stability and protection. The signaling molecule this compound and related hydroxy fatty acids can significantly influence the integrity and composition of this matrix.

In Pseudomonas aeruginosa, a well-studied model for biofilm formation, the production of the EPS is a tightly regulated process. While major components include polysaccharides like Psl, Pel, and alginate, other molecules can modulate the matrix architecture. nih.gov Research on related bacterial oxylipins has shown that these molecules can regulate the switch between motile and sessile lifestyles. For instance, in P. aeruginosa, oleic acid-derived oxylipins such as 10-hydroxy-7-octadecenoic acid (10-HOME) and 7,10-dihydroxy-8(E)-octadecenoic acid (7,10-diHOME) are involved in regulating the transition to biofilm formation by promoting aggregation and microcolony formation. frontiersin.org

Although direct studies on the (3S) enantiomer are specific, research on the (R)-enantiomer of 3-hydroxyoctanoic acid has demonstrated its ability to interfere with quorum sensing systems that control the production of virulence factors, which are often co-regulated with biofilm components. nih.gov For example, (R)-3-hydroxyoctanoic acid was found to inhibit the production of pyocyanin (B1662382) in P. aeruginosa PAO1, a quorum sensing-regulated factor. nih.gov The weakening of the EPS matrix can lead to the detachment and breakup of the biofilm. acs.org This suggests that 3-hydroxyoctanoic acid may function to modulate the biofilm structure, potentially making the community more dynamic or susceptible to external factors.

Table 1: Influence of Hydroxy Fatty Acids on Biofilm-Related Factors

| Molecule/System | Organism | Observed Effect | Reference |

| (R)-3-Hydroxyoctanoic acid | Pseudomonas aeruginosa PAO1 | Inhibition of quorum sensing-regulated pyocyanin production. | nih.gov |

| Oleic acid-derived oxylipins (e.g., 10-HOME) | Pseudomonas aeruginosa | Regulation of motility and promotion of aggregation, leading to biofilm formation. | frontiersin.org |

| Sophorolipids (Biosurfactants) | Pseudomonas aeruginosa PAO1 | Weakening of the EPS biofilm matrix, leading to surface-detachment. | acs.org |

Influence on Bacterial Motility and Adhesion Mechanisms

Bacterial motility and adhesion are critical prerequisites for colonization, biofilm formation, and dispersal. This compound and its structural analogs have been shown to influence these mechanisms. Motility allows bacteria to move towards favorable environments, while adhesion enables them to attach to surfaces and to each other, initiating biofilm development.

In Pseudomonas aeruginosa, specific oleic acid-derived oxylipins, which are structurally related to 3-hydroxyoctanoic acid, play a key role in modulating different types of motility. frontiersin.org These signaling molecules inhibit type III pili-induced motility while stimulating the expression of type IV pili, which promotes twitching motility. frontiersin.org This switch from planktonic to surface-associated movement is a crucial step in the formation of microcolonies and mature biofilms. frontiersin.org

Furthermore, the inherent chemical properties of 3-hydroxyoctanoic acid contribute to adhesion. Polymers synthesized from bacteria and containing 3-hydroxyoctanoic acid as a monomer, known as polyhydroxyalkanoates (PHAs), exhibit elastomeric and adhesive properties. nih.govresearchgate.net For instance, a copolymer composed of 3-hydroxyoctanoic acid, 3-hydroxydecanoic acid, and 3-hydroxydodecanoic acid has been investigated for its adhesive characteristics, suggesting that the monomer unit itself contributes to these properties. nih.govresearchgate.net

Table 2: Effects of this compound Analogs on Bacterial Motility

| Signaling Molecule | Bacterial Species | Effect on Motility | Reference |

| Oleic acid-derived oxylipins (e.g., 10-HOME, 7,10-diHOME) | Pseudomonas aeruginosa | Inhibit type III pili-induced motility, promote type IV pili-mediated twitching. | frontiersin.org |

Interspecies and Interkingdom Quorum Sensing Cross-Talk Involving this compound

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. While many QS systems rely on N-acyl homoserine lactones (AHLs), fatty acid-derived molecules like this compound are emerging as important signals in both intra- and inter-species communication. nih.govresearchgate.net

The influence of 3-hydroxy fatty acids extends beyond bacterial communities into interkingdom signaling. These molecules can interact with eukaryotic hosts, including plants and animals. ufs.ac.za For example, bacterial 3-hydroxy fatty acids have been shown to elicit an immune response in plants. ufs.ac.za In mammals, related molecules like 3-hydroxydecanoate (B1257068) can activate G protein-coupled receptors (GPCRs) such as GPR84 on immune cells, triggering pro-inflammatory responses. researchgate.net This demonstrates a direct mechanism by which bacteria can use these fatty acids to communicate with and manipulate their host's cellular machinery.

Furthermore, some bacteria can co-opt signaling molecules from their host. P. aeruginosa, for instance, can utilize host-produced oxylipins as environmental QS signals to switch its lifestyle. frontiersin.org There is also evidence of 3-hydroxy fatty acids mediating interactions between different microbial species. Myrmicacin, a related hydroxy acid (3-hydroxydecanoic acid), and its analogs produced by bacteria like Lactobacillus plantarum, can inhibit the growth of fungi, showcasing a clear example of interspecies competition and communication. mdpi.com The ability of (R)-3-hydroxyoctanoic acid to inhibit QS in P. aeruginosa also points to its potential to interfere with or modulate signaling pathways in other bacteria sharing the same environment. nih.gov

Table 3: Examples of Interspecies and Interkingdom Signaling by Hydroxy Fatty Acids

| Signaling Molecule/Family | Producing Organism (Example) | Target Organism/System | Type of Interaction | Reference |

| (R)-3-Hydroxyoctanoic acid | (Used as an inhibitor) | Pseudomonas aeruginosa | Inhibition of intraspecies quorum sensing | nih.gov |

| 3-Hydroxy fatty acids | Bacteria | Plants | Elicitation of host immune response | ufs.ac.za |

| 3-Hydroxydecanoate | Bacteria | Human Immune Cells (via GPR84) | Activation of pro-inflammatory response | researchgate.net |

| Myrmicacin-related hydroxy acids | Lactobacillus plantarum | Fungi | Inhibition of fungal growth | mdpi.com |

| Host-derived oxylipins | Eukaryotic Host | Pseudomonas aeruginosa | Co-option as a quorum sensing signal | frontiersin.org |

Metabolic Fates and Downstream Products of 3s 3 Hydroxyoctanoic Acid

Integration of (3S)-3-Hydroxyoctanoic Acid into Central Carbon Metabolism

This compound is an intermediate in the β-oxidation of fatty acids. guidetopharmacology.orgguidetomalariapharmacology.org In this metabolic pathway, fatty acids are broken down to produce acetyl-CoA, a key molecule that enters the citric acid cycle (Krebs cycle) for energy production. biosynth.com The integration of this compound into central carbon metabolism primarily occurs through its conversion to intermediates that can enter the citric acid cycle.

Under certain conditions, such as high-fat diets or starvation, the rate of β-oxidation increases, leading to an accumulation of intermediates like 3-hydroxyoctanoic acid. frontiersin.org This compound can then be further metabolized. In some organisms, particularly bacteria, metabolic pathways have evolved to channel aromatic compounds, after a series of conversions, into central intermediates like acetyl-CoA and succinyl-CoA, which then enter the central carbon metabolism. pnas.orgrsc.org This "biological funneling" allows microorganisms to utilize a wide range of carbon sources, including those that can be converted to 3-hydroxyoctanoic acid, for growth and energy. pnas.org

Role of this compound as a Monomer Precursor for Polyhydroxyalkanoates (PHAs)

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. frontiersin.orgaocs.org this compound is a key monomer for the synthesis of medium-chain-length PHAs (mcl-PHAs), which are composed of 3-hydroxy fatty acid monomers with 6 to 14 carbon atoms. frontiersin.orgplos.orggoogle.com

Enzymatic Polymerization of this compound Units into Medium-Chain-Length PHAs

The key enzyme responsible for the polymerization of (R)-3-hydroxyacyl-CoA monomers into PHAs is PHA synthase (PhaC). aocs.orgnih.gov Specifically, Class II PHA synthases, found in bacteria like Pseudomonas putida, polymerize mcl-PHA monomers. nih.gov When bacteria such as Pseudomonas oleovorans are grown on octanoic acid, the primary monomer incorporated into the resulting mcl-PHA is 3-hydroxyoctanoic acid. plos.org For instance, growth on octanoate (B1194180) can yield a PHA polymer containing as much as 89 mol% 3-hydroxyoctanoic acid. nih.gov The PHA synthase catalyzes the formation of the polyester (B1180765) chain from (R)-3-hydroxyacyl-CoA intermediates generated from fatty acid β-oxidation. aocs.orgnih.gov

Co-Polymerization Strategies Involving this compound

The composition of mcl-PHAs can be tailored by providing different carbon sources, leading to the incorporation of various monomers alongside 3-hydroxyoctanoic acid. This co-polymerization strategy allows for the production of PHAs with a range of physical properties.

For example, when Pseudomonas oleovorans is grown on dodecanoate, the resulting PHA is a copolymer containing 3-hydroxydodecanoic acid, 3-hydroxydecanoic acid, 3-hydroxyoctanoic acid, and 3-hydroxyhexanoic acid. nih.gov Similarly, feeding with nonanoic acid leads to a PHA with primarily C9 and C7 monomers. nih.gov Genetically engineered Rhodospirillum rubrum has been used to produce a heteropolymer of 3-hydroxydecanoic acid and 3-hydroxyoctanoic acid from syngas. encyclopedia.pub

Table 1: Examples of Co-polymerization Strategies Involving this compound

| Organism | Carbon Source(s) | Resulting PHA Copolymer Composition |

| Pseudomonas oleovorans | Octanoate | Primarily poly(3-hydroxyoctanoate) (PHO) with a small fraction of 3-hydroxyhexanoate. nih.gov |

| Pseudomonas oleovorans | Dodecanoate | Copolymer of 3-hydroxydodecanoate, 3-hydroxydecanoate (B1257068), 3-hydroxyoctanoate, and 3-hydroxyhexanoate. nih.gov |

| Pseudomonas putida | Octanoic Acid | Poly(3-hydroxyoctanoate) (PHO) with a high purity of 96 mol% 3-hydroxyoctanoic acid. nih.gov |

| Pseudomonas sp. G101 | Waste Rapeseed Oil | mcl-PHA predominantly composed of 3-hydroxyoctanoic acid and 3-hydroxydecanoic acid. nih.gov |

| Engineered Rhodospirillum rubrum S1 | Syngas (CO and CO2) | Heteropolymer of 3-hydroxydecanoic acid and 3-hydroxyoctanoic acid [P(3HD-co-3HO)]. encyclopedia.pub |

Microbial Bioreactor Systems for PHA Production from this compound (Research Scale)

Research-scale microbial bioreactor systems have been developed to optimize the production of PHAs from this compound and related precursors. Fed-batch fermentation is a common strategy to achieve high cell densities and high PHA content.

In one study, Pseudomonas putida GPo1 was cultivated in a 650-liter bioreactor using sodium octanoate as the carbon source. nih.govasm.org Under optimized fed-batch conditions, cell densities reached up to 53 g/L with a poly(3-hydroxyoctanoate) (PHO) content of 60% of the cell dry mass. nih.govasm.org Another study using a recombinant Pseudomonas putida KT2442 in a 6-L fermentor achieved a production of 5.8 g/L of extracellular 3-hydroxyhexanoic acid and 3-hydroxyoctanoic acid after 48 hours of fed-batch fermentation with sodium octanoate. oup.com

These bioreactor systems often involve controlling parameters such as pH, oxygen levels, and nutrient feeding strategies to maximize PHA accumulation. nih.govasm.org

Catabolic Pathways and Enzymatic Degradation of this compound

This compound can be degraded through catabolic pathways, primarily β-oxidation. Additionally, the PHA polymers, of which it is a monomer, can be broken down by specific enzymes.

β-Oxidation of Hydroxy Fatty Acids

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids. guidetomalariapharmacology.orgfrontiersin.org This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The (S)-enantiomer is a specific intermediate in this process. guidetopharmacology.org In some cases, urinary excretion of 3-hydroxy dicarboxylic acids is thought to originate from the omega-oxidation of 3-hydroxy fatty acids followed by β-oxidation.

The degradation of the polymer poly(3-hydroxyoctanoic acid) (PHO) is carried out by PHA depolymerases. For instance, the extracellular P(3HO) depolymerase from Pseudomonas fluorescens GK13 can hydrolyze P(3HO). frontiersin.orgthegoodscentscompany.com The activity of such depolymerases can be influenced by factors like pH, with optimal activity often observed at alkaline pH. frontiersin.orgnih.gov The depolymerization can yield monomers like (R)-3-hydroxyoctanoic acid. frontiersin.orgnih.govresearchgate.net

Specific Hydratases and Dehydratases Involved in Degradation

The degradation of this compound is intrinsically linked to the β-oxidation pathway, where it exists as its coenzyme A thioester, (3S)-3-hydroxyoctanoyl-CoA. The key enzymes responsible for the interconversion of this intermediate are specific hydratases and dehydratases. These enzymes catalyze the reversible hydration of a trans-2-enoyl-CoA to a (3S)-3-hydroxyacyl-CoA.

In the context of degrading (3S)-3-hydroxyoctanoyl-CoA, the relevant enzymatic activity is dehydration, which converts it to trans-2-octenoyl-CoA. This reaction is a critical step in the β-oxidation spiral, allowing the subsequent dehydrogenation, thiolysis, and shortening of the fatty acid chain. The same enzymes that hydrate (B1144303) enoyl-CoAs can also catalyze the reverse dehydration reaction.

Mitochondrial Enoyl-CoA Hydratase (Crotonase)

The classical enzyme involved in the hydration of short- and medium-chain enoyl-CoAs in the mitochondria is enoyl-CoA hydratase, commonly known as crotonase (EC 4.2.1.17). This enzyme, also referred to as short-chain enoyl-CoA hydratase (ECHS1), is a key component of the mitochondrial fatty acid β-oxidation pathway. uniprot.orgnih.gov It catalyzes the hydration of trans-2-enoyl-CoA esters with chain lengths from C4 to C16 to their corresponding (3S)-3-hydroxyacyl-CoA esters. uniprot.org The reaction is reversible, meaning ECHS1 can also catalyze the dehydration of (3S)-3-hydroxyacyl-CoAs, including (3S)-3-hydroxyoctanoyl-CoA, to form trans-2-enoyl-CoAs. hmdb.ca

The human mitochondrial enoyl-CoA hydratase shows high substrate specificity for short-chain substrates like crotonyl-CoA, but it is also active on medium-chain substrates such as trans-2-octenoyl-CoA. uniprot.orgreactome.org

Peroxisomal Multifunctional Enzymes

In peroxisomes, the hydration and subsequent dehydrogenation steps are often carried out by multifunctional enzymes (MFEs). There are two main types, MFE-1 and MFE-2, which have different stereospecificities.

Multifunctional Enzyme Type 1 (MFE-1): This enzyme complex possesses, among other activities, enoyl-CoA hydratase activity that is specific for the production of (3S)-hydroxyacyl-CoA intermediates, similar to the mitochondrial pathway. researchgate.net

Multifunctional Enzyme Type 2 (MFE-2 or HSD17B4): This enzyme is a bifunctional protein that catalyzes the hydration of trans-2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA and the dehydrogenation of the resulting (3R)-hydroxyacyl-CoA. ebi.ac.ukuniprot.org While it produces the (3R) stereoisomer, it has demonstrated activity with octenoyl-CoA. uniprot.orguniprot.org

Bacterial Hydratases and Dehydratases

In bacteria, the degradation of fatty acids also relies on multifunctional enzymes.

Pseudomonas putida FadB: In Pseudomonas putida, a key enzyme in the β-oxidation of fatty acids is the FadB protein. It is a multifunctional enzyme that exhibits both enoyl-CoA hydratase and (3S)-3-hydroxyacyl-CoA dehydrogenase activities. uniprot.org Genetic studies have indicated that the fadB homolog in P. putida KT2440 is the primary enoyl-CoA hydratase/3-hydroxy-CoA dehydrogenase for fatty acid substrates with chain lengths of C6 and longer. nih.govresearchgate.net This implies its direct involvement in the dehydration of (3S)-3-hydroxyoctanoyl-CoA.

The table below summarizes the key enzymes involved in the hydration and dehydration of the octanoyl-CoA backbone.

| Enzyme/Protein Complex | Organism/Location | EC Number | Substrate/Product Specificity | Research Findings |

| Enoyl-CoA Hydratase (ECHS1/Crotonase) | Mitochondria (Human) | 4.2.1.17 | Hydrates trans-2-enoyl-CoAs (C4-C16) to (3S)-3-hydroxyacyl-CoAs. uniprot.org | Catalyzes the reversible hydration/dehydration of medium-chain substrates, including the octanoyl backbone. hmdb.careactome.org |

| Multifunctional Enzyme Type 2 (MFE-2/HSD17B4) | Peroxisomes (Human) | 4.2.1.119 | Hydrates trans-2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA. uniprot.org | Demonstrates activity on (2E)-octenoyl-CoA. uniprot.orguniprot.org |

| FadB | Pseudomonas putida | 4.2.1.17 / 1.1.1.35 | Multifunctional enzyme with enoyl-CoA hydratase and (3S)-3-hydroxyacyl-CoA dehydrogenase activity. uniprot.org | Primary enzyme for the β-oxidation of fatty acids C6 and longer. nih.govresearchgate.net |

| PhaJ1Pa | Pseudomonas aeruginosa | 4.2.1.- | (R)-specific enoyl-CoA hydratase. | Exhibits specificity for short-chain-length enoyl-CoAs. oup.com |

| PhaJ2Pa | Pseudomonas aeruginosa | 4.2.1.- | (R)-specific enoyl-CoA hydratase. | Shows specificity for medium-chain-length enoyl-CoAs. oup.com |

| PhaJAc (mutants) | Aeromonas caviae | 4.2.1.- | (R)-specific enoyl-CoA hydratase. | Mutant forms (L65A, L65G, V130G) show significantly high activity towards trans-2-octenoyl-CoA. researchgate.net |

Advanced Analytical Methodologies for the Characterization and Quantification of 3s 3 Hydroxyoctanoic Acid in Research Samples

High-Resolution Mass Spectrometry (HRMS) for Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (3S)-3-hydroxyoctanoic acid, offering high accuracy and sensitivity for both identification and structural confirmation. Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) allow for the direct detection of the unmodified fatty acid, which is advantageous for rapid and simple analysis without the need for derivatization. unit.nosemanticscholar.org In negative ionization mode, this compound is typically detected as the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (MS/MS) Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of this compound by providing characteristic fragmentation patterns. When the deprotonated precursor ion is subjected to collision-induced dissociation (CID), specific product ions are formed that help confirm the position of the hydroxyl group. A notable fragmentation for 3-hydroxy fatty acids is the cleavage of the C2-C3 bond, resulting from a McLafferty-type rearrangement, which produces a stable enolate anion. lipidmaps.org This specific fragmentation is a key diagnostic marker for identifying the 3-hydroxy position. lipidmaps.org

For instance, in the analysis of underivatized 3-hydroxyoctanoic acid, the deprotonated molecule [M-H]⁻ at an m/z of 159.1027 can be fragmented to yield product ions that confirm its structure. lipidmaps.org In contrast, when derivatization is used, such as with trimethylsilyl (B98337) (TMS) groups for gas chromatography-mass spectrometry (GC-MS) analysis, characteristic fragments are also observed. The TMS derivative of 3-hydroxyoctanoic acid can produce a fragment ion at m/z 204 due to TMS migration to the ester group. researchgate.net

Table 1: Characteristic MS/MS Fragmentation Data for 3-Hydroxyoctanoic Acid

| Precursor Ion (m/z) | Derivative | Key Fragment Ion (m/z) | Description of Fragmentation |

|---|---|---|---|

| 159.1027 | None | [C₂H₃O₂]⁻ | McLafferty-type rearrangement, indicating C3-OH position lipidmaps.org |

| 304 (M+) | TMS | 204 | TMS migration to the ester group researchgate.net |

| 304 (M+) | TMS | [M-CH₃]⁺ | Loss of a methyl group from the TMS derivative lipidmaps.org |

Isotope Labeling Strategies for Metabolic Tracing Studies

Isotope labeling is a powerful strategy to trace the metabolic fate of this compound within biological systems. bitesizebio.com By introducing molecules labeled with stable isotopes, such as ¹³C or ²H, researchers can follow the incorporation and transformation of the compound through various metabolic pathways. bitesizebio.comspringernature.com This provides dynamic information about the production and consumption rates of metabolites, which cannot be obtained from static concentration measurements alone. bitesizebio.com

For example, cells or organisms can be supplied with a ¹³C-labeled precursor, and the subsequent appearance of the ¹³C label in this compound and its downstream metabolites can be monitored by HRMS. springernature.com This approach is invaluable for mapping metabolic networks, identifying novel pathways, and understanding how metabolic fluxes change in response to different physiological or pathological conditions. bitesizebio.comnih.gov The use of stable isotope-labeled internal standards, such as deuterated analogues, is also the gold standard for achieving accurate quantification in complex biological samples by correcting for matrix effects and variations in sample processing. nih.govfao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural and conformational analysis of this compound. It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure verification.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling) which indicate adjacent protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms.

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between atoms. youtube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule. sdsu.eduwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing a clear map of C-H single bond connectivities. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule and confirming the positions of functional groups like the hydroxyl and carboxyl groups. sdsu.educolumbia.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | 177.7 |

| C2 (-CH₂) | 2.47 (dd), 2.58 (dd) | 41.1 |

| C3 (-CHOH) | 4.03 (m) | 68.1 |

| C4 (-CH₂) | 1.22-1.60 (m) | 36.6 |

| C5 (-CH₂) | 1.22-1.60 (m) | 25.6 |

| C6 (-CH₂) | 1.22-1.60 (m) | 31.9 |

| C7 (-CH₂) | 1.22-1.60 (m) | 22.7 |

| C8 (-CH₃) | 0.88 (t) | 14.2 |

Note: Data derived from similar compounds and predictive models; actual values may vary based on solvent and experimental conditions. acs.org

Dynamic NMR for Ligand-Protein Interactions (Research Context)

In a research context, dynamic NMR techniques can be employed to study the non-covalent interactions between this compound and proteins. These methods are particularly useful for characterizing weak or transient binding events, which are often biologically significant.

Saturation Transfer Difference (STD) NMR is a powerful method for identifying which parts of a ligand are in close contact with a protein receptor. nih.govmdpi.com In an STD-NMR experiment, specific resonances of the protein are saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, a difference spectrum is obtained that shows only the signals of the bound ligand. researchgate.net The intensity of the STD signals for different protons on this compound can reveal its binding epitope, highlighting the specific protons that are in closest proximity to the protein surface. mdpi.com This technique is valuable for understanding the molecular basis of recognition and for screening compounds that interact with a target protein. mdpi.com

Chromatographic Techniques for Separation and Quantitative Analysis in Biological Extracts

Chromatography is fundamental for the separation of this compound from the complex mixture of molecules present in biological extracts, a necessary step for its accurate quantification. Both gas chromatography (GC) and liquid chromatography (LC) are widely used, often coupled to mass spectrometry for sensitive and selective detection. unit.nonih.gov

Liquid Chromatography (LC) , particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (LC-MS/MS), is a preferred method for the quantitative analysis of 3-hydroxy fatty acids. acs.orgnih.gov This approach allows for the direct analysis of the underivatized acid, simplifying sample preparation. semanticscholar.orgresearchgate.net Reversed-phase columns, such as C18, are commonly used for separation. lipidmaps.orgnih.gov For enhanced sensitivity, especially for short-chain fatty acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed prior to LC-MS analysis. protocols.iokuleuven.bemdpi.com

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another robust technique for analyzing 3-hydroxy fatty acids. nih.govoup.com Due to the low volatility of hydroxy fatty acids, a derivatization step is required to convert the carboxyl and hydroxyl groups into more volatile esters and ethers, respectively. rsc.org A common procedure involves a two-step derivatization: trifluoroacetylation of the hydroxyl group followed by tert-butyldimethylsilylation of the carboxyl group, or a one-step silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.orgnih.govrsc.org Chiral GC columns can also be used to separate the (S) and (R) enantiomers. ethz.ch

Table 3: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Derivatization | Column Type | Advantages | Common Applications |

|---|---|---|---|---|

| LC-MS/MS | Often not required; optional for enhanced sensitivity (e.g., 3-NPH) protocols.iokuleuven.be | Reversed-Phase (e.g., C18) nih.gov | High throughput, minimal sample preparation, suitable for polar and non-volatile compounds. semanticscholar.org | Quantitative profiling in plasma, milk, and environmental samples. semanticscholar.orgacs.orgnih.govnih.gov |

| GC-MS | Required (e.g., silylation, trifluoroacetylation) nih.govrsc.org | Capillary (e.g., HP-5MS) or Chiral lipidmaps.orgethz.ch | High resolution, established libraries for spectral matching, enantiomeric separation possible. ethz.ch | Analysis of total and free fatty acids in plasma, serum, and cell culture media. nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Protocols

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, like other hydroxy fatty acids, is not inherently volatile due to its polar carboxyl and hydroxyl groups. nih.gov Therefore, a derivatization step is essential to convert it into a more volatile and less polar compound suitable for GC analysis. nih.govmdpi.comnih.gov This chemical modification enhances volatility, improves thermal stability, and increases detection sensitivity. mdpi.comnih.gov

Common derivatization strategies for hydroxy fatty acids include silylation and esterification. mdpi.comnih.gov

Silylation: This is a widely used method where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as trimethylchlorosilane (TMCS) are frequently employed. mdpi.comlipidmaps.org The sample is typically dried, and the derivatization is carried out by heating the sample with the silylating agent. lipidmaps.org For instance, a protocol might involve drying the sample extract under nitrogen, adding BSTFA with TMCS, and heating at 80°C for one hour to form the TMS derivative. lipidmaps.org

Esterification/Alkylation: This process converts the carboxylic acid group into an ester. For fatty acids, pentafluorobenzyl (PFB) bromide is a common derivatizing agent that creates PFB esters. nih.gov This method offers the advantage of producing derivatives with excellent electron-capturing properties, making them highly suitable for sensitive detection by negative chemical ionization (NCI) mass spectrometry. nih.gov Another approach involves using alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), which can simultaneously derivatize carboxylic, amino, and hydroxyl groups. nih.gov

Amine Derivatization: A method using the condensing agent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) allows for the derivatization of short-chain fatty acids with an amine, such as n-octyl amine, even in aqueous solutions. shimadzu.com This approach circumvents the issue of volatile analytes being lost during the drying process often required for other derivatization methods. shimadzu.com

The choice of derivatization protocol depends on the specific requirements of the analysis, including the sample matrix and the desired sensitivity. Following derivatization, the sample is injected into the GC-MS system. The instrument separates the derivatized this compound from other components in the sample based on its retention time on the GC column. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a characteristic mass spectrum for identification and quantification. lipidmaps.org For quantitative analysis, a stable isotope-labeled internal standard, such as a deuterated analogue of the analyte, is often added to the sample before extraction and derivatization to ensure accuracy. nih.govlipidmaps.org

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed | Key Advantages |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Carboxyl, Hydroxyl | Trimethylsilyl (TMS) ester/ether | Widely used, effective for increasing volatility. mdpi.comlipidmaps.org |

| Pentafluorobenzyl (PFB) Bromide | Carboxyl | Pentafluorobenzyl (PFB) ester | High sensitivity with NCI-MS detection. nih.gov |

| Alkyl Chloroformates (e.g., MCF, ECF) | Carboxyl, Hydroxyl, Amino | Alkyl esters, N(O)-alkoxycarbonyl ethers | Simultaneous derivatization of multiple functional groups. nih.gov |